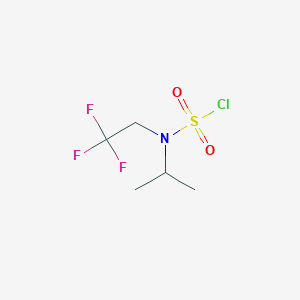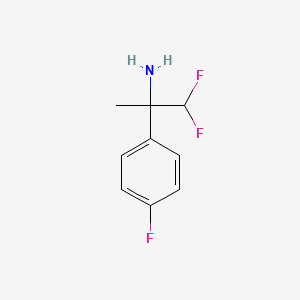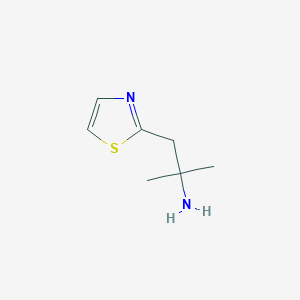
3-Fluoro-4-vinylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenyl-3-fluorophenol is an organic compound with the molecular formula C8H7FO It is a derivative of phenol, where the hydroxyl group is attached to a benzene ring substituted with a fluorine atom and an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-3-fluorophenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the hydrolysis of diazonium salts, which can be prepared from the corresponding aniline derivative . This reaction typically requires acidic conditions and a suitable catalyst to facilitate the conversion.
Industrial Production Methods
Industrial production of 4-ethenyl-3-fluorophenol may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethenyl-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethenyl group can be reduced to an ethyl group under suitable conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the ethenyl group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often requiring a base like sodium hydroxide (NaOH) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted phenols.
Applications De Recherche Scientifique
4-Ethenyl-3-fluorophenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-ethenyl-3-fluorophenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethyl-3-fluorophenol: Similar in structure but with an ethyl group instead of an ethenyl group.
4-Fluorophenol: Lacks the ethenyl group, making it less reactive in certain types of reactions.
3-Fluorophenol: The position of the fluorine atom is different, affecting its chemical properties and reactivity.
Uniqueness
4-Ethenyl-3-fluorophenol is unique due to the presence of both a fluorine atom and an ethenyl group on the phenol ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C8H7FO |
|---|---|
Poids moléculaire |
138.14 g/mol |
Nom IUPAC |
4-ethenyl-3-fluorophenol |
InChI |
InChI=1S/C8H7FO/c1-2-6-3-4-7(10)5-8(6)9/h2-5,10H,1H2 |
Clé InChI |
LFBOTPSZVHTHON-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=C(C=C1)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13527326.png)





amine](/img/structure/B13527376.png)





![2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine](/img/structure/B13527403.png)
![1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine](/img/structure/B13527404.png)
